molecular formula C19H27N3O4S B2689353 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1298020-77-5

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2689353
CAS No.: 1298020-77-5
M. Wt: 393.5
InChI Key: HLDSDTBUWFSMBZ-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with three methyl groups and a sulfonamide-linked tetrahydropyran (oxan) ring bearing a 2-methoxyphenyl moiety.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-14-18(15(2)22(3)21-14)27(23,24)20-13-19(9-11-26-12-10-19)16-7-5-6-8-17(16)25-4/h5-8,20H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDSDTBUWFSMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Formation of the Oxane Ring: The oxane ring is synthesized by reacting 2-methoxyphenyl with appropriate reagents under controlled conditions to form the oxane structure.

    Attachment of the Pyrazole Sulfonamide: The oxane intermediate is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the sulfonamide group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key features with other sulfonamide derivatives, such as:

  • Core sulfonamide group : Critical for hydrogen bonding with target proteins.
  • Heterocyclic systems : Pyrazole and tetrahydropyran rings enhance solubility and metabolic stability compared to purely aromatic systems.

Key Differences and Their Implications

A direct comparison with the structurally related compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) highlights distinct features:

Property Target Compound Example 53 Compound
Core Structure 1,3,5-Trimethylpyrazole with oxan-4-ylmethyl linkage Pyrazolo[3,4-d]pyrimidine with chromenone (4-oxo-4H-chromen) moiety
Substituents 2-Methoxyphenyl on oxan ring 3-Fluorophenyl and 5-fluoro groups on chromenone
Molecular Weight (g/mol) Not reported (estimated ~450–500) 589.1 (M⁺+1)
Melting Point Not reported 175–178°C
Synthetic Route Likely involves Suzuki coupling (similar to Example 53) Pd-catalyzed cross-coupling with boronic acid
  • Impact of Chromenone vs. In contrast, the oxan ring in the target compound may improve solubility due to its ether oxygen and reduced aromaticity.

Thermodynamic and Computational Insights

Density-functional theory (DFT) studies, as described in , are critical for evaluating the thermochemical stability of such compounds. This suggests that computational modeling could predict the target compound’s stability and reactivity with high accuracy if applied.

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The compound features a pyrazole ring, which is known for its medicinal properties, along with a sulfonamide group that enhances its biological activity. The methoxyphenyl and oxan moieties contribute to its structural complexity and potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C16_{16}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 342.43 g/mol

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone (Standard)76% at 1 µM86% at 1 µM
Pyrazole Derivative A61% at 10 µM76% at 10 µM
Pyrazole Derivative B85% at 10 µM93% at 10 µM

This suggests that this compound could be effective in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have shown activity against various bacterial strains and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli40 µg/mL
Bacillus subtilis40 µg/mL
Aspergillus niger40 µg/mL

These results indicate the potential of this compound as an antimicrobial agent .

Antitubercular Activity

In vitro studies have demonstrated that certain pyrazole derivatives exhibit antitubercular activity against Mycobacterium tuberculosis. For instance, compounds tested against the H37Rv strain showed significant inhibition rates comparable to standard treatments .

The biological activities of this compound may be attributed to several mechanisms:

  • Cytokine Inhibition : The inhibition of TNF-α and IL-6 suggests a mechanism involving the modulation of inflammatory pathways.
  • Bacterial Cell Wall Disruption : The antimicrobial effects may arise from interference with bacterial cell wall synthesis or function.
  • DNA Synthesis Inhibition : Some pyrazole derivatives have been shown to inhibit DNA synthesis in microbial cells.

Study on Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using TNF-α and IL-6 assays. The results indicated that specific derivatives exhibited promising inhibitory activity compared to standard drugs like dexamethasone .

Study on Antimicrobial Efficacy

Burguete et al. reported the synthesis of various pyrazole derivatives tested against different microbial strains. The study found that certain compounds demonstrated significant antimicrobial activity at low concentrations, indicating their potential as effective therapeutic agents .

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